

2,5-Dibromoterephthalic Acid: A Versatile Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dibromoterephthalic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromoterephthalic acid is a highly functionalized aromatic dicarboxylic acid that has emerged as a critical building block in the field of materials science and polymer chemistry. Characterized by a central benzene ring symmetrically substituted with two carboxylic acid groups and two bromine atoms, its structure offers a unique combination of reactivity, rigidity, and inherent properties.^{[1][2]} This makes it an ideal monomer for the synthesis of a wide range of advanced polymers, including high-performance polyesters, polyamides, and porous crystalline structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).^[1] The presence of bromine atoms is particularly significant, as it can impart flame-retardant characteristics to the resulting polymers, a crucial feature for applications in electronics, construction, and transportation.^{[1][3]} This guide provides a comprehensive overview of **2,5-dibromoterephthalic acid** as a monomer, focusing on its polymerization applications, the properties of the derived materials, detailed experimental protocols, and its potential in drug development.

Monomer Profile: Physicochemical Properties

2,5-Dibromoterephthalic acid is a white solid compound utilized as an intermediate and monomer in various chemical syntheses.^[4] Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	13731-82-3	[2][5]
Molecular Formula	C ₈ H ₄ Br ₂ O ₄	[2][5]
Molecular Weight	323.92 g/mol	[2][5]
IUPAC Name	2,5-dibromobenzene-1,4-dicarboxylic acid	[2][6]
Synonyms	2,5-Dibromo-1,4-benzenedicarboxylic acid	[2]
Appearance	White Solid	[4]

Polymerization Applications and Derived Materials

The unique chemical structure of **2,5-dibromoterephthalic acid** allows it to be used in various polymerization reactions to create materials with tailored properties.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

In the rapidly expanding field of porous materials, **2,5-dibromoterephthalic acid** serves as a fundamental organic linker.[1] The rigid structure and defined geometry of the monomer enable the construction of highly ordered, crystalline frameworks with permanent porosity.[7]

- **MOFs:** The carboxylic acid groups coordinate with metal ions or metal clusters (secondary building units, or SBUs) to form robust 2D or 3D networks.[8][9] These materials are investigated for applications in gas storage, separation, and catalysis.[1]
- **COFs:** In COFs, the monomer units are connected through strong covalent bonds, forming crystalline porous polymers.[7] The bromine atoms on the terephthalic acid backbone can serve as reactive sites for post-synthetic modification, allowing for the fine-tuning of the framework's chemical and physical properties.

High-Performance Polymers (Polyesters and Polyamides)

As a diacid, **2,5-dibromoterephthalic acid** is a valuable component in the synthesis of high-performance condensation polymers.

- **Flame Retardancy:** The most significant advantage of incorporating this monomer is the introduction of bromine atoms into the polymer backbone.^[1] This imparts inherent flame retardancy, meeting stringent safety standards for materials used in demanding environments.^[3]
- **Thermal and Mechanical Stability:** The rigid aromatic core of the monomer contributes to the thermal stability and mechanical strength of the resulting polymer chains.^[1]

Conjugated Polymers for Optoelectronics

The dibrominated structure of the monomer makes it an excellent candidate for cross-coupling reactions, such as Stille or Suzuki polymerization. By reacting with organostannane or boronic acid-functionalized comonomers, it can be incorporated as an electron-acceptor unit into conjugated polymer backbones. These materials are of interest for applications in organic electronics, including solar cells and sensors.^[10]

Quantitative Data on Derived Polymers

The properties of polymers derived from **2,5-dibromoterephthalic acid** are highly dependent on the comonomers and the polymerization method used. The table below presents data for novel thermocleavable copolymers synthesized via Stille polymerization, where a derivative of **2,5-dibromoterephthalic acid** acts as the electron-acceptor unit.^[10]

Polymer ID	Mn (g mol ⁻¹)	Mw (g mol ⁻¹)	PDI	Dp	Optical Bandgap (Eg) (eV)
PBTP-11	9,600	13,500	1.3	15	2.58
PBTDTP-11	9,500	14,300	1.5	12	2.11
PFDTP-11	16,400	30,300	1.8	20	2.21

Data sourced from a study on thermocleavable copolymers for organic electronics.[10]

- Mn: Number-average molecular weight
- Mw: Weight-average molecular weight
- PDI: Polydispersity index (Mw/Mn)
- Dp: Degree of polymerization

Experimental Protocols

Protocol 1: Illustrative Solvothermal Synthesis of a MOF

This protocol is a representative example adapted from general procedures for synthesizing MOFs using dicarboxylic acid linkers.[11][12]

Materials:

- **2,5-Dibromoterephthalic acid** (H_2 -DBTA)
- Zinc Nitrate Hexahydrate ($Zn(NO_3)_2 \cdot 6H_2O$)
- N,N-Dimethylformamide (DMF)
- Ethanol
- Glass vials (20 mL) with Teflon-lined caps

Procedure:

- In a 20 mL glass vial, dissolve 32.4 mg (0.1 mmol) of **2,5-dibromoterephthalic acid** in 10 mL of DMF.
- In a separate vial, dissolve 59.5 mg (0.2 mmol) of $Zn(NO_3)_2 \cdot 6H_2O$ in 5 mL of DMF.
- Combine the two solutions in the first vial. Sonicate the mixture for 5 minutes to ensure homogeneity.

- Seal the vial tightly with its Teflon-lined cap.
- Place the vial in a programmable oven. Heat the mixture to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
- After 48 hours, cool the oven down to room temperature at a rate of 5 °C/min.
- Colorless crystals should be observed at the bottom of the vial. Carefully decant the mother liquor.
- Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.
- To activate the MOF (i.e., remove solvent molecules from the pores), exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL) over 24 hours.
- Decant the ethanol and dry the crystals under a high vacuum at 150 °C for 12 hours.

Characterization:

- Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
- Thermogravimetric Analysis (TGA): To assess thermal stability.[\[13\]](#)
- Gas Sorption Analysis (N₂ at 77 K): To determine the surface area and porosity.

Protocol 2: Synthesis of a Conjugated Copolymer via Stille Polymerization

This protocol is based on the synthesis of thermocleavable polymers using a dibrominated phthalate ester acceptor, analogous to how **2,5-dibromoterephthalic acid** could be used after esterification.[\[10\]](#)

Materials:

- Esterified **2,5-dibromoterephthalic acid** derivative (Monomer A)

- Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (catalyst)
- Tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$) (ligand)
- Anhydrous toluene (solvent)

Procedure:

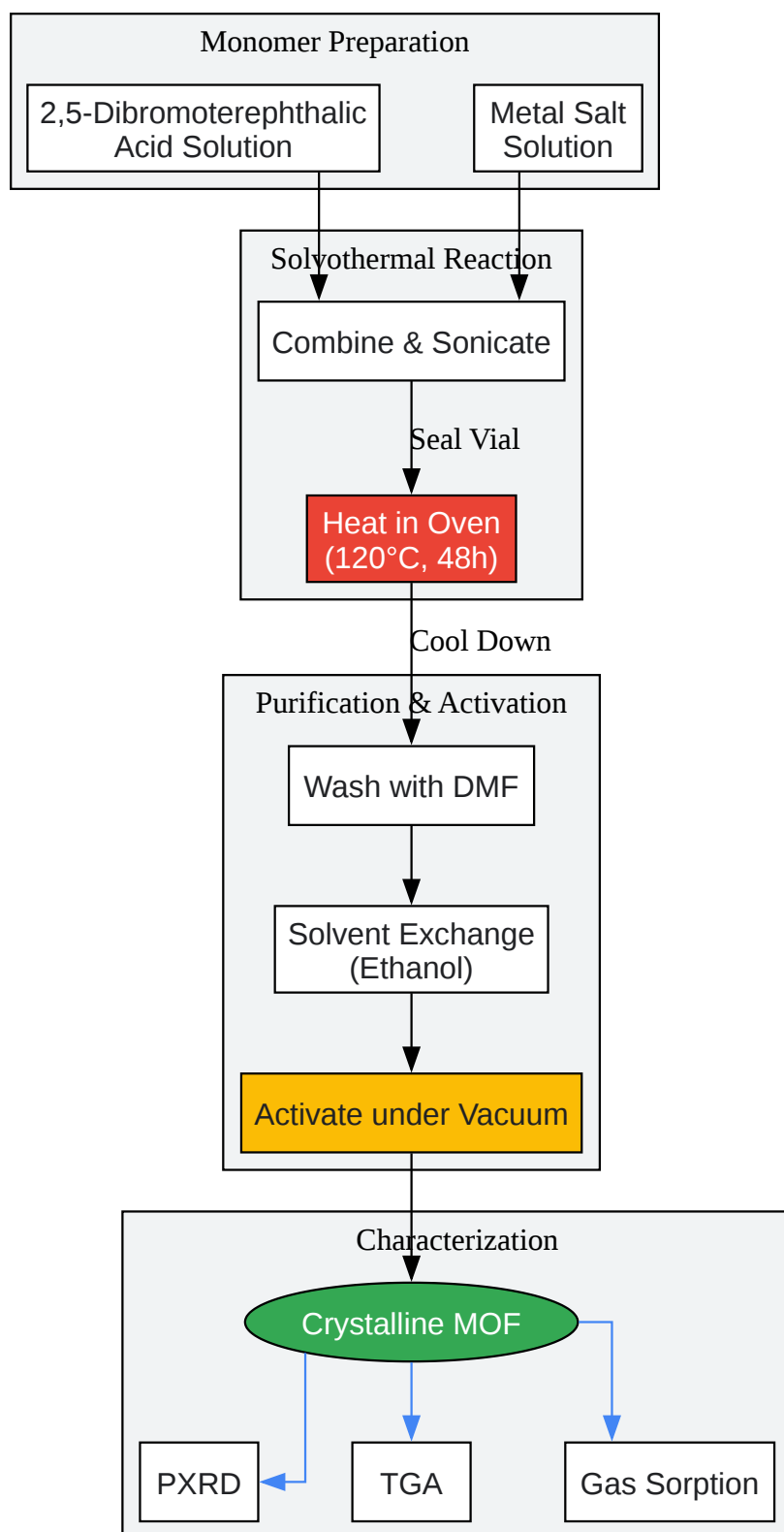
- Add the esterified **2,5-dibromoterephthalic acid** monomer (1 equiv.), the distannylated comonomer (1 equiv.), $\text{Pd}_2(\text{dba})_3$ (0.01 equiv.), and $\text{P}(\text{o-tol})_3$ (0.04 equiv.) to a Schlenk flask.
- Evacuate the flask and backfill with argon gas. Repeat this cycle three times.
- Add anhydrous, degassed toluene via cannula.
- Heat the reaction mixture to 110 °C and stir under argon for 48 hours.
- After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a stirred solution of methanol (200 mL).
- Filter the crude polymer using a Soxhlet thimble.
- Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane sequentially to remove catalyst residues and oligomers.
- Extract the final polymer with chloroform or toluene.
- Concentrate the solvent and precipitate the polymer again in methanol. Filter and dry under a vacuum.

Characterization:

- Gel Permeation Chromatography (GPC): To determine the molecular weight (M_n , M_w) and polydispersity index (PDI).[\[13\]](#)
- ^1H NMR Spectroscopy: To confirm the polymer structure.

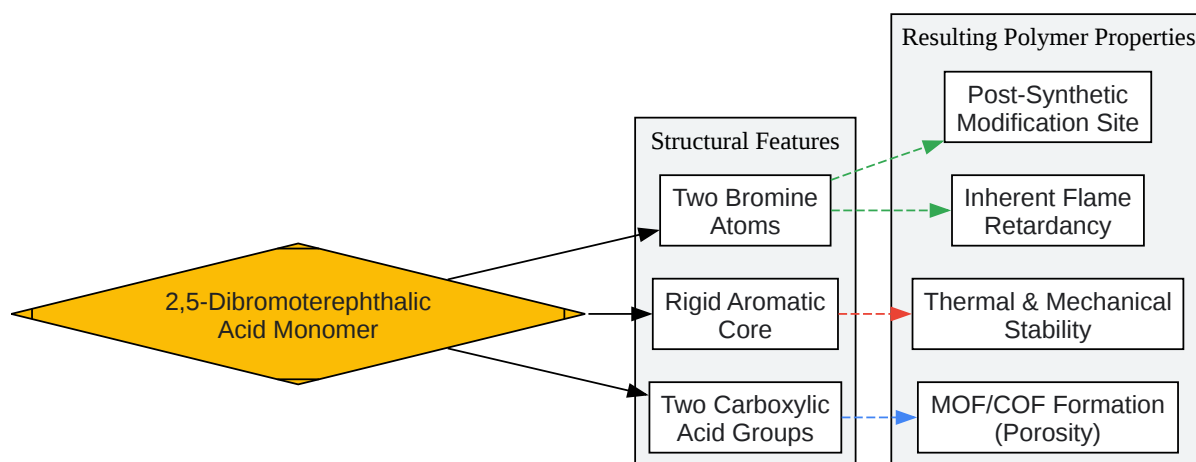
- UV-Vis Spectroscopy: To determine the optical bandgap (E_g).

Visualized Workflows and Relationships



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Caption: Workflow for the solvothermal synthesis of a MOF.

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Caption: Structure-property relationships of the monomer.

Applications in Drug Development

While direct applications of polymers from **2,5-dibromoterephthalic acid** in drug delivery are still an emerging area, the unique properties of its derivatives, particularly MOFs, offer significant potential. The field of drug delivery increasingly relies on rationally designed polymers to provide controlled release of therapeutics.[14]

- **High Drug Loading Capacity:** The inherent porosity of MOFs synthesized from this linker could allow for high loading capacities of therapeutic agents within their pores. This is a critical factor for developing effective drug delivery systems (DDS).[15]
- **Controlled Release:** The release of encapsulated drugs from MOF carriers can be tuned by modifying the framework's pore size, surface chemistry, and biodegradability. The potential

for post-synthetic modification at the bromine sites offers a pathway to attach specific functional groups that could trigger drug release in response to physiological stimuli like pH or enzymes.

- **Biocompatibility and Targeting:** For in vivo applications, the polymer or MOF would need to be biocompatible. Surface functionalization, potentially anchored at the bromine positions, could be used to attach targeting ligands (e.g., folate, antibodies) or hydrophilic polymers like polyethylene glycol (PEG) to improve circulation time and enable targeted delivery to specific tissues or cells, minimizing off-target toxicity.[14]

Conclusion

2,5-Dibromoterephthalic acid is a powerful and versatile monomer whose value extends across multiple domains of polymer science. Its rigid, pre-functionalized structure makes it a prime candidate for creating advanced materials with highly desirable properties. From imparting flame retardancy in high-performance plastics to forming the intricate, porous architectures of MOFs and COFs, its utility is well-established.[1] For researchers in drug development, the polymers and frameworks derived from this monomer, particularly MOFs, represent a promising platform for designing next-generation delivery systems with high precision and control. Future research will likely focus on exploiting the reactive bromine handles for sophisticated post-synthetic modifications, further expanding the functional space and application scope of these remarkable materials.

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- To cite this document: BenchChem. [2,5-Dibromoterephthalic Acid: A Versatile Monomer for Advanced Polymer Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076187#2-5-dibromoterephthalic-acid-as-a-monomer-for-polymerization]

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